molecular formula C14H21BO2 B15221529 2-(4-Pentylphenyl)-1,3,2-dioxaborinane

2-(4-Pentylphenyl)-1,3,2-dioxaborinane

Cat. No.: B15221529
M. Wt: 232.13 g/mol
InChI Key: YIOVZWNTNSMLSK-UHFFFAOYSA-N
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Description

2-(4-Pentylphenyl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by a boron atom integrated into a six-membered ring structure, which includes two oxygen atoms and a phenyl group substituted with a pentyl chain. The unique structure of this compound imparts it with distinct chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Pentylphenyl)-1,3,2-dioxaborinane typically involves the reaction of 4-pentylphenylboronic acid with diols under specific conditions. One common method includes the use of 4-pentylphenylboronic acid and ethylene glycol in the presence of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere. The reaction is carried out at elevated temperatures to facilitate the formation of the dioxaborinane ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Pentylphenyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boron-containing ring into simpler boron compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

The major products formed from these reactions include various boronic acids, borates, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Pentylphenyl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

    Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases where boron neutron capture therapy (BNCT) is applicable.

    Industry: It is used in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(4-Pentylphenyl)-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with hydroxyl and amino groups, making it useful in drug delivery and therapeutic applications. The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with and modify biological molecules, potentially disrupting cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Similar in structure but lacks the dioxaborinane ring, making it less stable and less versatile in reactions.

    4-Pentylphenylboronic Acid: Similar in structure but does not contain the dioxaborinane ring, limiting its applications in complex synthesis.

    2-Phenyl-1,3,2-dioxaborinane: Lacks the pentyl chain, which affects its solubility and reactivity.

Uniqueness

2-(4-Pentylphenyl)-1,3,2-dioxaborinane is unique due to the presence of both the pentyl-substituted phenyl group and the dioxaborinane ring. This combination imparts the compound with enhanced stability, reactivity, and versatility in various chemical reactions and applications, making it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C14H21BO2

Molecular Weight

232.13 g/mol

IUPAC Name

2-(4-pentylphenyl)-1,3,2-dioxaborinane

InChI

InChI=1S/C14H21BO2/c1-2-3-4-6-13-7-9-14(10-8-13)15-16-11-5-12-17-15/h7-10H,2-6,11-12H2,1H3

InChI Key

YIOVZWNTNSMLSK-UHFFFAOYSA-N

Canonical SMILES

B1(OCCCO1)C2=CC=C(C=C2)CCCCC

Origin of Product

United States

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